5-Methylchroman-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylchroman-3-carboxylic acid is an organic compound belonging to the class of chromans, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring This compound is characterized by the presence of a methyl group at the 5th position and a carboxylic acid group at the 3rd position of the chroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylchroman-3-carboxylic acid can be achieved through several methods:
Oxidation of 5-Methylchroman: This involves the oxidation of 5-Methylchroman using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Grignard Reaction: The Grignard reagent, prepared from 5-Methylchroman-3-bromide and magnesium in dry ether, can be reacted with carbon dioxide (CO₂) to form the carboxylic acid after acidification.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form corresponding quinones under strong oxidizing conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Alcohols.
Substitution Products: Various functionalized chromans.
Scientific Research Applications
5-Methylchroman-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylchroman-3-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence oxidative stress pathways, contributing to its antioxidant effects.
Comparison with Similar Compounds
Coumarin-3-carboxylic acid: Shares a similar structure but lacks the methyl group at the 5th position.
8-Methoxycoumarin-3-carboxamide: Known for its potent anticancer activity.
Uniqueness: 5-Methylchroman-3-carboxylic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-7-3-2-4-10-9(7)5-8(6-14-10)11(12)13/h2-4,8H,5-6H2,1H3,(H,12,13) |
InChI Key |
OVKHYMQHBDXPQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(COC2=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.